molecular formula C21H17ClN2O4 B11713386 ethyl 5-chloro-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate

ethyl 5-chloro-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate

Cat. No.: B11713386
M. Wt: 396.8 g/mol
InChI Key: YTEQINXJLVDOPR-UHFFFAOYSA-N
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Description

ETHYL 5-CHLORO-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a phthalimide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of ETHYL 5-CHLORO-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

ETHYL 5-CHLORO-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ETHYL 5-CHLORO-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The phthalimide moiety can enhance its binding affinity and selectivity for these targets, contributing to its overall biological activity .

Comparison with Similar Compounds

ETHYL 5-CHLORO-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE can be compared with other indole derivatives, such as:

The uniqueness of ETHYL 5-CHLORO-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE lies in its combined indole and phthalimide structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C21H17ClN2O4

Molecular Weight

396.8 g/mol

IUPAC Name

ethyl 5-chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C21H17ClN2O4/c1-2-28-21(27)18-13(16-11-12(22)7-8-17(16)23-18)9-10-24-19(25)14-5-3-4-6-15(14)20(24)26/h3-8,11,23H,2,9-10H2,1H3

InChI Key

YTEQINXJLVDOPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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